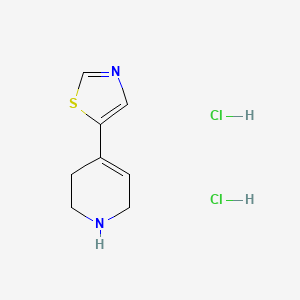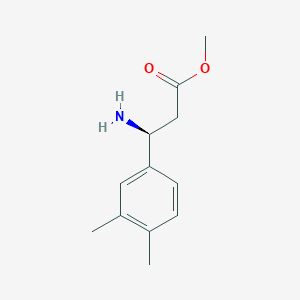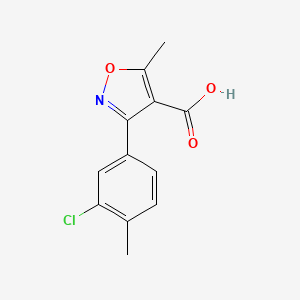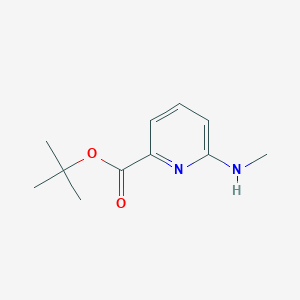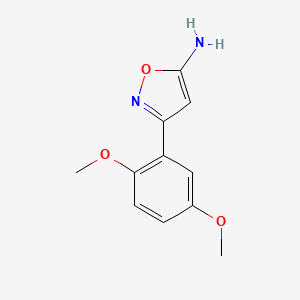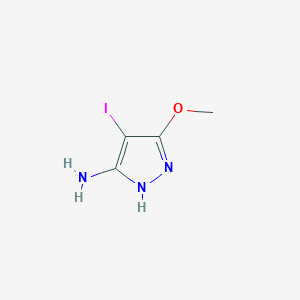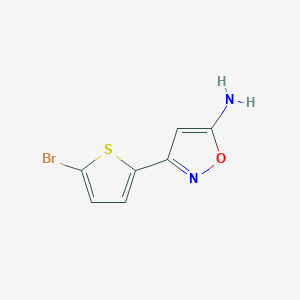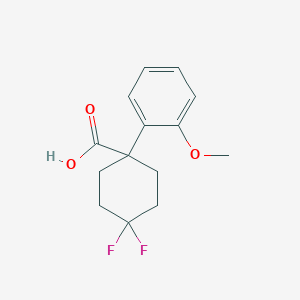
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C14H15F2O3 It is a derivative of cyclohexane, featuring two fluorine atoms and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives and appropriate fluorinating agents.
Fluorination: Introduction of fluorine atoms into the cyclohexane ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Methoxyphenyl Group Addition: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce other halogens into the compound, while nucleophilic substitution can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Aluminum chloride (AlCl3), palladium on carbon (Pd/C)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives or other substituted compounds
Applications De Recherche Scientifique
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Difluoro-1-(2-fluorophenyl)cyclohexane-1-carboxylic acid
- 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid
- 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid
Uniqueness
4,4-Difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and a methoxyphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C14H16F2O3 |
|---|---|
Poids moléculaire |
270.27 g/mol |
Nom IUPAC |
4,4-difluoro-1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F2O3/c1-19-11-5-3-2-4-10(11)13(12(17)18)6-8-14(15,16)9-7-13/h2-5H,6-9H2,1H3,(H,17,18) |
Clé InChI |
VRDFTJPEPVRMGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2(CCC(CC2)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




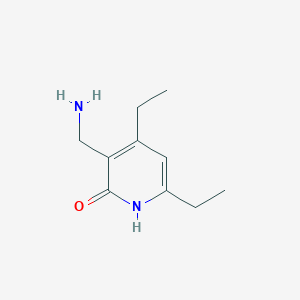


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)
